(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride
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Overview
Description
Berbamine dihydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It is known for its wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antiviral properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Berbamine dihydrochloride can be synthesized through a series of chemical reactions involving the isolation of berbamine from Berberis species. The synthetic route typically involves the extraction of berbamine, followed by its conversion to berbamine dihydrochloride through a reaction with hydrochloric acid . The reaction conditions often include the use of solvents such as ethanol or chloroform, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, berbamine dihydrochloride is produced through large-scale extraction and purification processes. The roots of Berberis plants are harvested and subjected to solvent extraction to isolate berbamine. The isolated berbamine is then reacted with hydrochloric acid to produce berbamine dihydrochloride . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Berbamine dihydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions involving berbamine dihydrochloride can lead to the formation of new compounds with varied therapeutic effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various berbamine derivatives, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications in different medical fields .
Scientific Research Applications
Berbamine dihydrochloride has been extensively researched for its applications in various scientific fields:
Chemistry: It is used as a reactant in the synthesis of new compounds with potential therapeutic benefits.
Medicine: This compound has demonstrated significant anti-cancer, anti-inflammatory, and antiviral properties. .
Industry: Berbamine dihydrochloride is used in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of berbamine dihydrochloride involves several molecular targets and pathways:
Inhibition of NF-κB Pathway: Berbamine dihydrochloride inhibits the nuclear factor κB (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression.
Modulation of STAT4: It selectively down-regulates STAT4, reducing the production of pro-inflammatory cytokines.
Calcium Homeostasis: Berbamine dihydrochloride regulates calcium homeostasis and calcium-dependent proteases, contributing to its anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Berbamine dihydrochloride is compared with other bis-benzylisoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine . While these compounds share similar structural features, berbamine dihydrochloride is unique in its potent anti-cancer and antiviral properties . Berberine, for example, is well-known for its anti-diabetic and cholesterol-lowering effects, but it does not exhibit the same level of anti-cancer activity as berbamine dihydrochloride .
List of Similar Compounds
- Berberine
- Palmatine
- Jatrorrhizine
- Oxyacanthine
Berbamine dihydrochloride stands out due to its broad spectrum of pharmacological activities and its potential as a therapeutic agent in various medical conditions .
Properties
Molecular Formula |
C37H42Cl2N2O5 |
---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride |
InChI |
InChI=1S/C37H40N2O5.2ClH/c1-38-15-13-25-20-32(40-3)33-22-29(25)30(38)18-23-9-11-27(12-10-23)43-28-8-6-7-24(17-28)19-31-35-26(14-16-39(31)2)21-34(41-4)36(42-5)37(35)44-33;;/h6-12,17,20-22,30-31H,13-16,18-19H2,1-5H3;2*1H/t30-,31-;;/m1../s1 |
InChI Key |
NBOUCHOAAFGLPF-ZAMYOOMVSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=CC=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC.Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=CC=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
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